8-Benzyl-2,8-diazadispiro[3.1.36.14]decane;2,2,2-trifluoroacetic acid
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Overview
Description
8-Benzyl-2,8-diazadispiro[3.1.36.14]decane;2,2,2-trifluoroacetic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by its spirocyclic framework, which includes two nitrogen atoms and a benzyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Benzyl-2,8-diazadispiro[3.1.36.14]decane;2,2,2-trifluoroacetic acid typically involves multi-step organic reactions. The process often starts with the formation of the spirocyclic core, followed by the introduction of the benzyl group and the trifluoroacetic acid moiety. Common reagents used in these reactions include alkyl halides, amines, and trifluoroacetic anhydride. The reaction conditions usually require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
8-Benzyl-2,8-diazadispiro[3.1.36.14]decane;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic core or the benzyl group.
Substitution: The benzyl group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
8-Benzyl-2,8-diazadispiro[3.1.36.14]decane;2,2,2-trifluoroacetic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of drug design and development.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 8-Benzyl-2,8-diazadispiro[3.1.36.14]decane;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. The trifluoroacetic acid moiety can enhance the compound’s stability and solubility, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 8-Benzyl-2,8-diazaspiro[4.5]decane
- 8-Benzyl-2,8-diazaspiro[3.1.36.14]decane;oxalic acid
Uniqueness
Compared to similar compounds, 8-Benzyl-2,8-diazadispiro[3.1.36.14]decane;2,2,2-trifluoroacetic acid stands out due to its trifluoroacetic acid moiety, which imparts unique chemical and physical properties. This makes it particularly valuable for applications requiring high stability and specific interactions with molecular targets.
Properties
Molecular Formula |
C19H22F6N2O4 |
---|---|
Molecular Weight |
456.4 g/mol |
IUPAC Name |
8-benzyl-2,8-diazadispiro[3.1.36.14]decane;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C15H20N2.2C2HF3O2/c1-2-4-13(5-3-1)6-17-11-15(12-17)7-14(8-15)9-16-10-14;2*3-2(4,5)1(6)7/h1-5,16H,6-12H2;2*(H,6,7) |
InChI Key |
CACZQXJNZAUHHH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC13CN(C3)CC4=CC=CC=C4)CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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